1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15064074
InChI: InChI=1S/C19H16FN5/c1-13(14-5-3-2-4-6-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-7-15(20)8-10-16/h2-13H,1H3,(H,21,22,24)
SMILES:
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol

1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15064074

Molecular Formula: C19H16FN5

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C19H16FN5
Molecular Weight 333.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C19H16FN5/c1-13(14-5-3-2-4-6-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-7-15(20)8-10-16/h2-13H,1H3,(H,21,22,24)
Standard InChI Key ACIHXFGAEPNSCL-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Introduction

1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The compound's structure integrates a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a phenylethylamine moiety, which contribute to its pharmacological properties.

Table 1: Basic Chemical Data

PropertyValue
Molecular FormulaC19H17FN4
Molecular Weight~320.37 g/mol
Functional GroupsAmine, Fluorophenyl
SolubilityLikely soluble in organic solvents like DMSO or ethanol
Predicted LogPModerate hydrophobicity

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Cyclization reactions involving hydrazines and β-ketoesters or β-diketones.

  • Functionalization at the Nitrogen Atom:

    • Alkylation or amination reactions introduce the phenylethyl group.

  • Introduction of the Fluorophenyl Group:

    • Electrophilic aromatic substitution or coupling reactions.

Biological Activity and Applications

Pyrazolo[3,4-d]pyrimidines are known for their pharmacological relevance. Though specific studies on this compound may be limited, related derivatives exhibit the following activities:

  • Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidines act as inhibitors of protein kinases like VEGFR-2 and EGFR, making them potential anticancer agents .

  • Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by targeting enzymes or receptors involved in immune response .

  • Antimicrobial Properties: The fluorophenyl group enhances lipophilicity and membrane permeability, contributing to antimicrobial activity.

Table 2: Biological Activities of Related Compounds

ActivityMechanismReference Compound
Kinase InhibitionVEGFR-2 inhibitionN-substituted pyrazolo[3,4-d]pyrimidines
Anti-inflammatoryCOX enzyme modulationFluorophenyl derivatives
AntitumorEGFR inhibitionPhenylethyl-substituted analogs

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

    • Characteristic signals include aromatic protons from the phenyl groups and signals from the pyrazolo[3,4-d]pyrimidine core .

  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Functional groups such as amines (NH-NH) and aromatic rings exhibit distinct absorption bands.

Potential Research Directions

Future studies on this compound could focus on:

  • Pharmacokinetics:

    • Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Biological Screening:

    • Testing against cancer cell lines or inflammatory models.

  • Structure-Activity Relationship (SAR):

    • Modifications to optimize potency and selectivity.

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